molecular formula C11H9BrN2 B1505258 5-Bromo-4-phenylpyridin-2-amine CAS No. 1029128-27-5

5-Bromo-4-phenylpyridin-2-amine

Cat. No.: B1505258
CAS No.: 1029128-27-5
M. Wt: 249.11 g/mol
InChI Key: GFKPXWUYMOUSMN-UHFFFAOYSA-N
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Description

5-Bromo-4-phenylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of a bromine atom at the 5th position, a phenyl group at the 4th position, and an amine group at the 2nd position of the pyridine ring.

Synthetic Routes and Reaction Conditions:

  • Suzuki Cross-Coupling Reaction: One common method for synthesizing this compound involves a Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-aminopyridine as the starting material, which is then coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

  • Direct Bromination: Another method involves the direct bromination of 4-phenylpyridin-2-amine. This process requires the use of bromine in an inert solvent, such as dichloromethane, under controlled conditions to selectively introduce the bromine atom at the 5th position.

Industrial Production Methods: In an industrial setting, the Suzuki cross-coupling reaction is often preferred due to its efficiency and scalability. The reaction is typically carried out in a solvent such as toluene or water, and the palladium catalyst is often supported on a solid carrier to facilitate its recovery and reuse.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 4-phenylpyridin-2-amine.

  • Substitution: The bromine atom at the 5th position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

  • Substitution: Nucleophiles such as alkyl halides, aryl halides, and Grignard reagents are used, often in the presence of a base like triethylamine or potassium carbonate.

Major Products Formed:

  • Oxidation Products: N-oxide derivatives, sulfoxide derivatives.

  • Reduction Products: 4-phenylpyridin-2-amine.

  • Substitution Products: Alkylated or arylated derivatives of this compound.

Scientific Research Applications

5-Bromo-4-phenylpyridin-2-amine has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of pyridine derivatives on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-4-phenylpyridin-2-amine exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 4-Phenylpyridin-2-amine: Lacks the bromine atom at the 5th position.

  • 5-Bromo-2-aminopyridine: Lacks the phenyl group at the 4th position.

  • 2-Aminopyridine derivatives: Various substitutions at different positions on the pyridine ring.

Uniqueness: 5-Bromo-4-phenylpyridin-2-amine is unique due to the presence of both the bromine and phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-4-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPXWUYMOUSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704655
Record name 5-Bromo-4-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029128-27-5
Record name 5-Bromo-4-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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